![molecular formula C21H22N2O2 B2527518 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-59-9](/img/structure/B2527518.png)
3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a chemical entity that has been identified as a modulator of the human vanilloid receptor 1 (TRPV1). TRPV1 is known for its role in pain sensation, and modulating this receptor can have significant implications for pain management therapies.
Synthesis Analysis
The synthesis of related N-quinolin-3-yl-benzamides has been achieved through the screening of compound libraries and subsequent analog synthesis. These compounds have been found to act as low nanomolar antagonists of the human TRPV1 receptor . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the reaction of benzohydrazide derivatives with quinoline diones in the presence of a catalyst such as Et3N .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide moiety linked to a hexahydropyridoquinoline system. This structure is likely to contribute to its activity as a TRPV1 modulator due to the specific interactions with the receptor's binding site. The presence of the 3,5-dimethyl groups may influence the compound's binding affinity and selectivity.
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not provided, the related compounds in the N-quinolin-3-yl-benzamide series have been synthesized through reactions involving benzohydrazide derivatives and quinoline diones . These reactions are facilitated by the use of triethylamine (Et3N) as a catalyst, which suggests that similar conditions could be applied to synthesize the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, the antibacterial activity of related compounds has been evaluated, with one compound showing effectiveness against various bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the range of 0.25 to 0.5 mg/mL . This suggests that the compound may also possess similar antibacterial properties, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Quinoxalin-2-carboxamides, similar in structure to the target compound, have been synthesized as potential serotonin type-3 (5-HT3) receptor antagonists. These compounds, designed based on pharmacophoric requirements, were evaluated for their antagonistic activity against 5-HT3 receptors, with some showing significant potency (R. Mahesh et al., 2011). Another study focused on the synthesis of 2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones from anthranilamides and levulinic acids, showcasing the versatility of quinoline derivatives in chemical transformations (M. Yamato & Y. Takeuchi, 1982).
Biomimetic Applications
4,5-Dihydropyrrolo[1,2-a]quinoxalines have been synthesized and utilized as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation processes. This demonstrates the potential of quinoline derivatives in biomimetic applications, offering chiral amines with high enantiomeric excesses (Zhangpei Chen et al., 2014).
Catalysis and Material Science
Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have been synthesized and characterized, displaying significant activity in ethylene oligomerization. This highlights the role of quinoline derivatives in catalysis and material science applications (Kefeng Wang et al., 2009).
Antimycobacterial Activity
Diversity-oriented synthesis has led to substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This signifies the therapeutic potential of quinoline derivatives in treating infectious diseases (S. Kantevari et al., 2011).
Photocleavage Activity
Synthesis and DNA photocleavage activity of pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives have been explored, with several compounds exhibiting significant activity in converting supercoiled DNA into open circular form. This suggests potential applications in molecular biology and genetics (A. Sharma et al., 2015).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-14(2)10-17(9-13)21(25)22-18-11-15-4-3-7-23-19(24)6-5-16(12-18)20(15)23/h8-12H,3-7H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQVXFZRCVPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
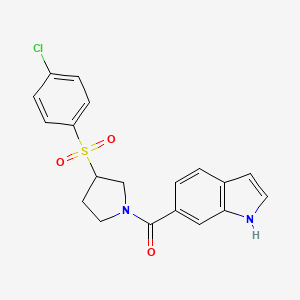
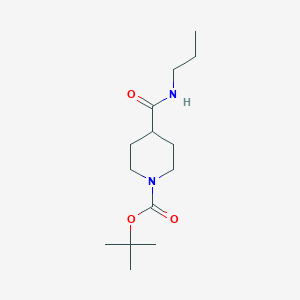

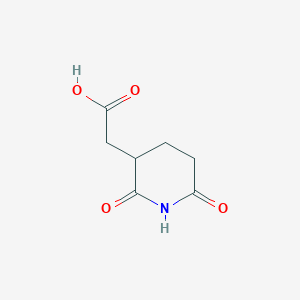
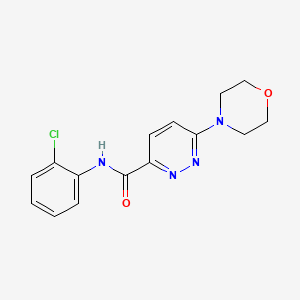
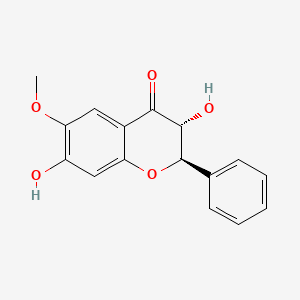
![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
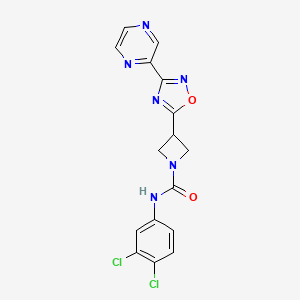
![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)
